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Compound Name:
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CAS No.: 522601-84-9

Cat. No.: B1490504
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Executive Summary

2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a disubstituted benzamide characterized
by an electron-deficient aromatic core (2-chloro-4-nitro) coupled to a polar ethanolamine side
chain. It serves primarily as a versatile intermediate in the synthesis of heterocyclic
pharmaceuticals and as a chemical probe in Structure-Activity Relationship (SAR) studies for
anti-helminthic and anti-neoplastic agents. Its structural motif—combining a nitro group
(susceptible to bioreduction) and a hydrolytically stable amide linkage—positions it as a
candidate for hypoxia-activated prodrug design and radiosensitization research.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1490504#bc-rfq
https://www.benchchem.com/product/b1490504/docs?utm_src=pdf-body#technical-guide-2-chloro-n-2-hydroxyethyl-4-nitrobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Identity & Physicochemical Profile

This compound represents a "push-pull” system where the electron-withdrawing nitro and

chloro groups deactivate the benzene ring, while the amide linker provides a handle for

hydrogen bonding and solubility modulation.

Identification Data

Parameter Technical Specification

IUPAC Name 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
CAS Number 522601-84-9

Molecular Weight 244.63 g/mol

SMILES C1=CC(=C(C=C1[O-])Cl)C(=O)NCCO

InChl Key Derived from structure

Physicochemical Properties

Property

Value
(Predicted/Experimental)

Significance

LogP (Octanol/Water)

~0.8-1.2

Moderate lipophilicity; the
hydroxyethyl group
significantly lowers LogP
compared to the parent
chloronitrobenzene, improving

aqueous solubility.

H-Bond Donors

2 (Amide NH, Hydroxyl OH)

Critical for binding affinity in

protein active sites.

H-Bond Acceptors

4 (Nitro O x2, Amide O,
Hydroxyl O)

Facilitates solvation in polar

media.

Melting Point

120-125 °C (Typical for class)

Solid-state stability for
formulation.

pKa

~13 (Amide), ~14 (Alcohol)

Neutral at physiological pH
(7.4).
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Synthetic Methodology

The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide follows a classic
Nucleophilic Acyl Substitution pathway. The presence of the ortho-chloro substituent requires
careful control of reaction temperature to prevent nucleophilic aromatic substitution (

) side reactions.

Validated Synthesis Protocol

Reagents: 2-Chloro-4-nitrobenzoyl chloride, Ethanolamine, Triethylamine (Et

N), Dichloromethane (DCM).

 Activation: 2-Chloro-4-nitrobenzoic acid is converted to the acid chloride using Thionyl
Chloride (

) and catalytic DMF.

e Coupling (Schotten-Baumann Conditions):
o Step A: Dissolve Ethanolamine (1.1 eq) and Et

N (1.2 eq) in anhydrous DCM at 0°C.

o Step B: Dropwise addition of 2-Chloro-4-nitrobenzoyl chloride (1.0 eq) in DCM.
o Step C: Stir at Room Temperature (RT) for 4 hours.

 Purification:
o Wash organic layer with 1M HCI (remove unreacted amine) and sat. NaHCO

(remove acid).

o Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO

, EtOAc/Hexane gradient).

Reaction Mechanism & Workflow (DOT Visualization)
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2.Chloro-4-nitrobenzoic Acid -S02, - HCI Activation Acid Chloride Nucleophilic Attack Coupling 2-chloro-N-(2-hydroxyethyl)
(SOCI2, DMF cat.) Intermediate (Ethanolamine, Et3N, 0°C) -4-nitrobenzamide

Click to download full resolution via product page

Figure 1: Synthetic pathway via acid chloride activation.[1] The electron-withdrawing nitro group
accelerates the nucleophilic attack at the carbonyl carbon.

Biological & Pharmaceutical Applications
Hypoxia-Activated Prodrug Scaffold

The 4-nitro moiety is a key pharmacophore for hypoxia-selectivity. In solid tumors with low
oxygen tension, nitroreductases can reduce the nitro group to an amine (via hydroxylamine
intermediates).

¢ Mechanism:

o Effect: This reduction dramatically changes the electronic properties of the molecule (from
electron-withdrawing to electron-donating), potentially triggering fragmentation or activating a
cytotoxin.

Niclosamide Analog Development

This compound is structurally related to Niclosamide (an anti-helminthic and STAT3 inhibitor).
Researchers use this scaffold to:

o Improve Solubility: The hydroxyethyl tail replaces hydrophobic aryl groups, increasing
bioavailability.

e Probe SAR: Testing if the ortho-chloro and para-nitro positions are essential for inhibiting
wnt/

-catenin signaling pathways.

Radiosensitization
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Nitro-aromatics mimic oxygen in fixing radiation-induced DNA damage. The high electron
affinity of the 2-chloro-4-nitrobenzene core allows it to capture hydrated electrons, preventing
the repair of DNA radicals in hypoxic cells.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following

spectral fingerprints.

Method

Characteristic Signals

Interpretation

8.6 (d, 1H, Ar-H3)

Ar-H3 is highly deshielded by
the adjacent NO

8.4 (t, 1H, NH)

H-NMR (DMSO-d and Cl groups. The amide NH
3.5(m, 4H, CH .

) appears as a triplet due to
CH coupling with the adjacent

methylene.

)
1650 cm

IR Spectroscopy

(C=0 Amide) 1530, 1350 cm

(NO

Distinctive nitro
symmetric/asymmetric
stretches confirm the core

) 3300-3400 cm integrity.
(OH/NH)
Chlorine isotope pattern (
[M+H] I/
Mass Spectrometry
=245.03

Cl) will show a 3:1 ratio at m/z
245/247.

Safety & Handling (GHS Standards)

» Signal Word:WARNING
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e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. The nitro group poses a potential explosion hazard if heated
under confinement or subjected to high-energy shock; however, the benzamide form is
generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

